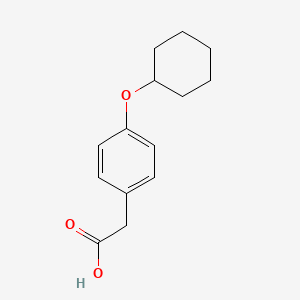
1,3-Dimethyl-1-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-cyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 1 and 3 positions of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-cyclohexene can be synthesized through several methods. One common method involves the dehydration of 1,3-dimethyl cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid catalyst to remove water and form the desired alkene .
Industrial Production Methods
In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield 1,3-dimethyl cyclohexane.
Substitution: It can undergo electrophilic addition reactions with halogens, such as bromine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl cyclohexanol or 1,3-dimethyl cyclohexanone.
Reduction: 1,3-Dimethyl cyclohexane.
Substitution: 1,3-Dibromo-1,3-dimethyl cyclohexane.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophilic reagent (e.g., bromine) to form a cyclic intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: The parent compound without methyl substitutions.
1,2-Dimethyl cyclohexene: A similar compound with methyl groups at the 1 and 2 positions.
1,4-Dimethyl cyclohexene: A compound with methyl groups at the 1 and 4 positions.
Uniqueness
1,3-Dimethyl-1-cyclohexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern can lead to different steric and electronic effects compared to other dimethyl cyclohexene isomers .
Propiedades
Número CAS |
2808-76-6 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
1,3-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
XTCMQAVNRXZBRH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)





![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
![2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8734620.png)



